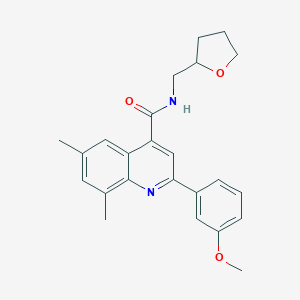
(2-Fluorophenyl)methyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluorophenyl)methyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorobenzyl group, a chloromethylphenyl group, and a pyrrolidine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)methyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzyl chloride with 3-chloro-4-methylphenylamine to form an intermediate, which is then reacted with pyrrolidine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)methyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves the replacement of one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperatures.
Substitution: Halogenating agents, nucleophiles, and specific catalysts depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2-Fluorophenyl)methyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)methyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzyl isocyanate
- 3-Fluorophenyl isocyanate
- 2-Fluorobenzyl isocyanate
- 3-Chloro-4-methylphenyl isocyanate
Uniqueness
Compared to these similar compounds, (2-Fluorophenyl)methyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H17ClFNO3 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
(2-fluorophenyl)methyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H17ClFNO3/c1-12-6-7-15(9-16(12)20)22-10-14(8-18(22)23)19(24)25-11-13-4-2-3-5-17(13)21/h2-7,9,14H,8,10-11H2,1H3 |
InChI Key |
NNHDWBSFBQNWAC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC3=CC=CC=C3F)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC3=CC=CC=C3F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B271088.png)
![2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271091.png)
![2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271092.png)
![2-[(2-methoxyphenyl)amino]-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271093.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271094.png)
![2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271095.png)
![6-bromo-N-[4-(2,4-dichlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271096.png)
![6-bromo-N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271099.png)


![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271105.png)
![2-(2,3-Dimethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271106.png)
